Product packaging for Taa-hoth(Cat. No.:CAS No. 125009-46-3)

Taa-hoth

Cat. No.: B044882
CAS No.: 125009-46-3
M. Wt: 1151.3 g/mol
InChI Key: ZPRYIBJWNDQEBJ-VZVMHJBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAA-Hoth is a novel, synthetically derived small molecule compound of significant interest in early-stage biochemical and pharmacological research. Preliminary studies indicate its primary mechanism of action involves the potent and selective inhibition of the TKL (Tyrosine Kinase-like) signaling pathway, a critical regulator of cellular proliferation and differentiation. This targeted activity makes this compound an invaluable research tool for investigating the molecular underpinnings of signal transduction cascades, particularly in models of aberrant cellular growth. Researchers utilize this compound to probe kinase function, elucidate downstream effector pathways, and explore potential therapeutic targets in controlled laboratory settings. Supplied as a high-purity, lyophilized solid, this compound is characterized to ensure batch-to-batch consistency, enabling reliable and reproducible experimental outcomes in cell-based assays and enzymatic studies. Its application is strictly confined to fundamental scientific inquiry, providing a critical reagent for advancing our understanding of complex intracellular communication networks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H74N12O14 B044882 Taa-hoth CAS No. 125009-46-3

Properties

CAS No.

125009-46-3

Molecular Formula

C57H74N12O14

Molecular Weight

1151.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C57H74N12O14/c1-30(2)23-41(65-52(78)39-20-21-45(73)62-39)53(79)67-48(31(3)70)56(82)66-42(25-33-11-6-5-7-12-33)54(80)68-49(32(4)71)57(83)69-22-10-15-44(69)55(81)61-29-47(75)64-43(26-35-27-59-38-14-9-8-13-37(35)38)51(77)60-28-46(74)63-40(50(58)76)24-34-16-18-36(72)19-17-34/h5-9,11-14,16-19,27,30-32,39-44,48-49,59,70-72H,10,15,20-26,28-29H2,1-4H3,(H2,58,76)(H,60,77)(H,61,81)(H,62,73)(H,63,74)(H,64,75)(H,65,78)(H,66,82)(H,67,79)(H,68,80)/t31-,32-,39+,40+,41+,42+,43+,44+,48+,49+/m1/s1

InChI Key

ZPRYIBJWNDQEBJ-VZVMHJBISA-N

SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C6CCC(=O)N6

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C6CCC(=O)N6

Other CAS No.

125009-46-3

sequence

XLTFTPGWGY

Synonyms

hypotrehalosemic hormone, Tabanus atratus
pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-Gly-Tyr-NH2
Taa-HoTH

Origin of Product

United States

Structural Elucidation and Synthetic Chemistry of Taa Hoth

Primary Structure Determination Methodologies

The determination of the primary structure of Taa-HoTH involved a combination of advanced biochemical techniques, which were essential for accurately identifying its amino acid sequence and terminal modifications. These methodologies addressed the unique characteristics of the peptide, such as its blocked N-terminus. wikipedia.orgresearchgate.netfishersci.sefishersci.at

Automated Gas-Phase Edman Degradation

Automated gas-phase Edman degradation played a pivotal role in sequencing the amino acid residues of this compound. This technique systematically cleaves one amino acid at a time from the N-terminus of a peptide, allowing for its identification. For this compound, this method was applied after an initial deblocking step, which was necessary due to the N-terminal modification. wikipedia.orgresearchgate.netfishersci.sefishersci.at

Pyroglutamate (B8496135) Aminopeptidase Treatment for N-terminal Deblocking

A critical challenge in sequencing this compound was the presence of a pyroglutamic acid residue at its N-terminus. This cyclic derivative of glutamic acid renders the N-terminus inaccessible to direct Edman degradation. To overcome this, the peptide was subjected to enzymatic treatment with pyroglutamate aminopeptidase. This enzyme specifically cleaves the pyroglutamate residue, exposing the free α-amino group of the subsequent amino acid, thereby enabling the subsequent automated gas-phase Edman degradation. wikipedia.orgresearchgate.netfishersci.sefishersci.at

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Molecular Weight and Fragment Ion Analysis

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight of this compound and providing crucial information about its fragment ions. This technique involves bombarding the sample with a beam of high-energy atoms, leading to ionization and fragmentation of the peptide. The resulting mass-to-charge ratios of the ions allowed for the accurate determination of the peptide's molecular mass and provided overlapping sequence information through fragment ion analysis, which corroborated the amino acid sequence derived from Edman degradation. wikipedia.orgresearchgate.netfishersci.sefishersci.atuni.lu

The calculated and experimentally found molecular weights for this compound are presented in the table below. researchgate.netfishersci.se

PropertyValue (this compound)
Calculated MH+ (m/z)1151.55
Found MH+ (m/z)1151.25

Amino Acid Sequence Analysis and Amidation Status

The comprehensive analysis of this compound revealed its complete amino acid sequence and the nature of its terminal modifications, which are critical for its biological activity. wikipedia.orgresearchgate.netfishersci.sefishersci.at

N-terminal Pyroglutamic Acid Identification

The N-terminus of this compound was definitively identified as pyroglutamic acid (in vivo. The identification was crucial for understanding the peptide's structure and for developing the appropriate sequencing strategy involving pyroglutamate aminopeptidase. wikipedia.orgresearchgate.netfishersci.sefishersci.at).>

C-terminal Amidation Confirmation

The C-terminus of this compound was confirmed to be amidated (-NH2). This amidation is a post-translational modification that is frequently observed in biologically active peptides and can significantly influence their receptor binding and stability. The presence of the C-terminal amide was inferred from the molecular weight data obtained via FAB-MS and was further confirmed through the synthesis of the peptide, which exhibited identical chromatographic, spectroscopic, and biological properties to the natural hormone. wikipedia.orgresearchgate.netfishersci.sefishersci.at

The complete amino acid sequence of this compound is presented in the following table. wikipedia.orgresearchgate.netfishersci.sefishersci.at

PositionAmino AcidOne-Letter Code
1Pyroglutamic Acid
2LeucineLeu
3ThreonineThr
4PhenylalaninePhe
5ThreonineThr
6ProlinePro
7GlycineGly
8TryptophanTrp
9GlycineGly
10TyrosineTyr-NH2

Chemical Synthesis of this compound and Analogues

The ability to synthesize this compound and its analogues has been instrumental in confirming its structure and studying its biological activities. The primary method employed for the synthesis of this peptide hormone is Solid-Phase Peptide Synthesis (SPPS) pnas.org.

Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for constructing peptides by sequentially adding amino acids to a growing chain anchored to an insoluble solid support, typically a resin bachem.com. This method offers significant advantages, particularly in simplifying the purification process, as excess reagents and soluble by-products can be easily removed by simple filtration while the peptide remains attached to the solid phase bachem.com.

For this compound, solid-phase synthesis was performed using an automated synthesizer, specifically a Beckman model 990, adhering to the reagents and cycles supplied by the manufacturer pnas.org. The synthesis process involves repetitive cycles, each comprising:

Cleavage of the Nα-protecting group from the resin-bound amino acid or peptide bachem.com.

Thorough washing steps to remove cleavage agents and by-products bachem.com.

Coupling of a new protected amino acid to the free N-terminus of the growing peptide chain bachem.com.

Additional washing steps to eliminate excess reagents and by-products from the coupling reaction bachem.com.

The efficiency of coupling is critical in SPPS. Reagents such as 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) have been adapted as effective coupling agents for tert-butyloxycarbonyl (Boc) amino acids in automated SPPS, offering efficient coupling procedures luxembourg-bio.com. The use of dimethylformamide (DMF) as a solvent further contributes to the cost-effectiveness and reduced environmental impact of peptide synthesis luxembourg-bio.com.

Purification Techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Following solid-phase synthesis, the crude deprotected this compound peptides require rigorous purification to achieve high purity for biological and analytical studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard and highly effective technique employed for this purpose pnas.orgox.ac.uknih.govscirp.orgamericanpharmaceuticalreview.comnih.gov.

The process generally involves:

Dissolving the crude peptide in water or an appropriate solvent ox.ac.uk.

Injecting the sample onto an RP-HPLC column ox.ac.uk.

Eluting the peptide using a gradient of increasing organic solvent concentration ox.ac.uk.

Collecting fractions containing the purified peptide pnas.orgox.ac.uk.

Further processing of collected fractions, often involving freeze-drying, to obtain the purified compound pnas.orgox.ac.uk.

RP-HPLC is a versatile tool for peptide purification across various scales, from laboratory to preparative, enabling the isolation of highly pure peptides even from complex mixtures nih.govnih.gov.

Comparative Analysis of Natural versus Synthetic this compound

A critical step in validating the structural elucidation and synthetic methodology of this compound involved a comprehensive comparative analysis between the naturally occurring peptide and its synthetically produced counterpart. This analysis confirmed the accuracy of the determined primary structure and the success of the synthetic process nih.govpnas.org.

The comparative studies demonstrated that natural and synthetic this compound exhibited identical properties across multiple analytical and biological assays nih.govpnas.orgresearchgate.netpnas.org.

Table 1: Comparative Properties of Natural and Synthetic this compound

PropertyNatural this compoundSynthetic this compoundReference
ChromatographicIdenticalIdentical nih.govpnas.orgresearchgate.netpnas.org
SpectroscopicIdenticalIdentical nih.govpnas.orgresearchgate.netpnas.org
BiologicalIdenticalIdentical nih.govpnas.orgresearchgate.netpnas.org

The identical chromatographic properties, typically assessed by techniques like HPLC, indicate that both forms behave identically during separation, suggesting identical molecular weight and hydrophobicity nih.govpnas.org. Spectroscopic identity, often confirmed by techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS), verifies the exact molecular mass and fragmentation patterns, confirming the amino acid sequence and modifications nih.govpnas.org. Furthermore, the identical biological properties, such as hyperlipemic and hypotrehalosemic activities in insect bioassays, underscore that the synthetic peptide fully replicates the physiological function of its natural counterpart nih.govpnas.orgresearchgate.netpnas.org. This rigorous comparative analysis is fundamental in peptide chemistry to ensure the authenticity and biological relevance of synthetic compounds.

Biological Roles and Molecular Mechanisms of Taa Hoth Action

Metabolic Homeostasis Regulation

Taa-HoTH is involved in the intricate regulation of energy substrates, primarily carbohydrates and lipids, within the insect hemolymph. This regulation is vital for supporting energy-demanding activities such as flight and locomotion. sdbonline.orgresearchgate.netkobv.de

In addition to its effects on carbohydrate metabolism, this compound also exhibits hyperlipemic activity. researchgate.netpnas.orgnih.govresearchgate.netphoenixbiotech.net This means that this compound promotes an increase in lipid levels in the hemolymph. Adipokinetic hormones, including this compound, are well-established for their role in triggering the mobilization of lipids, particularly diacylglycerols and free fatty acids, from the insect fat body, which serves as the primary energy storage organ. sdbonline.orgresearchgate.netkobv.de This mobilization provides essential energy substrates for sustained activities.

The dual metabolic effects of this compound are summarized in the following table:

ActivityEffect on HemolymphSubstrate Mobilized
HypotrehalosemicDecreases Trehalose (B1683222)Carbohydrates
HyperlipemicIncreases LipidsLipids

The regulation of metabolic homeostasis in insects involves a complex interplay between various peptide hormones. Adipokinetic hormones, such as AKH in Drosophila melanogaster, are known to act antagonistically with insulin-like peptides to maintain metabolic balance. sdbonline.org This antagonistic relationship is critical for fine-tuning energy metabolism, similar to the glucagon-insulin axis in vertebrates. sdbonline.org Evidence suggests that nerve fibers from insulin-like peptide neurons project to AKHergic neurons, indicating direct intercellular communication and coordinated regulation. sdbonline.org Given this compound's classification as a neuropeptide with metabolic functions analogous to AKHs, it is consistent with this broader understanding of hormonal antagonism in insect metabolic regulation.

Receptor-Mediated Signaling Pathways

The physiological actions of this compound, like other adipokinetic hormones, are mediated through specific receptor-mediated signaling pathways.

The physiological functions of adipokinetic hormones, including this compound, are mediated by adipokinetic hormone receptors (AKHRs). researchgate.netkobv.de These receptors belong to the G protein-coupled receptor (GPCR) family, characterized by seven transmembrane regions, a typical arrangement for GPCRs. researchgate.netkobv.deCurrent time information in Melbourne, AU. Insect AKHRs share structural and evolutionary relationships with vertebrate gonadotropin-releasing hormone (GnRH) receptors. sdbonline.orgresearchgate.netkobv.denih.gov Upon ligand binding, AKHRs initiate a signal transduction cascade that leads to the activation of key enzymes such as glycogen (B147801) phosphorylase or triacylglycerol lipase. This activation, in turn, facilitates the release of trehalose or diacylglycerol and free fatty acids from the fat body, thereby mobilizing energy reserves. kobv.de The first insect AKH receptors were identified in Drosophila melanogaster and Bombyx mori, marking a significant advancement in understanding AKH actions. nih.gov

Adipokinetic hormone receptors (AKHRs) are primarily expressed on fat body cells, which are central to insect metabolism, analogous to the liver and adipose tissue in vertebrates. kobv.debiorxiv.org In the Drosophila melanogaster fat body, AKHR signaling is crucial for mobilizing lipid stores during fasting. biorxiv.org

Beyond the fat body, the pleiotropic nature of adipokinetic hormones suggests a broader distribution and influence of their receptors across various insect tissues. AKHs are known to control a range of physiological processes, including neuronal signaling, locomotion, food intake, digestive processes, and the regulation of egg production. researchgate.net These diverse functions imply the presence and activity of AKHRs or their downstream signaling components in tissues such as the brain (for neuronal signaling), muscles (for locomotion), midgut (for digestive processes and food intake), and the reproductive system (for egg production). The corpora cardiaca, where this compound is synthesized and released, is located near the brain, further suggesting a neural connection for AKH action. sdbonline.org

Molecular Mechanisms of AKHR Activation and Downstream Signaling

This compound exerts its biological effects by binding to its cognate receptor, the Adipokinetic Hormone Receptor (AKHR) ecdybase.org. AKHR is a rhodopsin-like G protein-coupled receptor (GPCR) that shares structural similarities with the mammalian gonadotropin-releasing hormone receptor ecdybase.orglipidmaps.org. The binding of AKH, including this compound, to AKHR initiates the activation of second-messenger systems within target cells ecdybase.org.

A key downstream signaling pathway involves the activation of cyclic AMP (cAMP) signaling and protein kinase A (PKA) activity ctdbase.org. This cascade is instrumental in the mobilization of stored lipids, a primary function of AKHs ecdybase.orgctdbase.org. AKHR is predominantly expressed in the fat body, a crucial metabolic organ in insects, but its presence has also been detected in other tissues such as the midgut, muscles, brain, and reproductive organs, suggesting a broad range of regulatory functions ecdybase.orglipidmaps.org.

Pleiotropic Physiological Effects beyond Flight Metabolism

While adipokinetic hormones are well-known for their role in fueling flight activity by mobilizing energy reserves, this compound and other AKHs exhibit pleiotropic effects that extend to various other physiological systems.

Adipokinetic hormones are recognized for their involvement in enabling insects to cope with various physiological stresses. They facilitate the mobilization of stored lipids and glycogen from the insect fat body during periods of extended flight activity, starvation, pupation, and diapause ecdybase.org. This energy mobilization is a critical component of the insect's adaptive response to challenging environmental conditions or demanding physiological states. While direct detailed research findings on this compound's specific involvement in diverse stress response mechanisms are limited in the provided context, its classification within the AKH family suggests a similar role in managing metabolic demands during stress.

The Adipokinetic Hormone Receptor (AKHR) has been localized in the reproductive organs of insects ecdybase.orglipidmaps.org. This localization suggests a direct or indirect role for AKHs, including this compound, in regulating reproductive processes. Insect reproduction, particularly vitellogenesis (the process of yolk protein synthesis and deposition into oocytes) and oocyte maturation, is tightly controlled by various hormones, notably juvenile hormone (JH) and 20-hydroxyecdysone (B1671079) (20E) nih.govnih.govmetabolomicsworkbench.orgmdpi.com.

Vitellogenesis is a heterosynthetic process where vitellogenin (Vg), a yolk protein precursor, is primarily synthesized in the fat body and subsequently deposited into developing oocytes nih.govmetabolomicsworkbench.org. JH acts as a principal gonadotropic hormone stimulating vitellogenesis in many insect species, while 20E is also critical for this process in others nih.gov. The presence of AKHR in reproductive tissues indicates that AKH signaling may interact with or modulate these established hormonal pathways to influence vitellogenesis, oocyte development, and ultimately, fecundity lipidmaps.org.

Neuropeptides, including those in the AKH family, can influence gene expression and enzyme activity, thereby regulating various metabolic and physiological pathways nih.govresearchgate.netsdbonline.org. The activation of AKHR and its downstream signaling, such as the cAMP/PKA pathway, can lead to changes in the transcription of genes involved in energy metabolism, stress responses, and potentially reproductive processes ctdbase.orguni-freiburg.de.

For instance, the regulation of enzyme activity is a central mechanism for controlling the synthesis of important biological molecules researchgate.net. While specific examples for this compound's direct impact on gene expression or enzyme activity are not extensively detailed in the provided information, the general understanding of neuropeptide function and the known effects of AKHs on metabolism suggest that this compound likely contributes to the fine-tuning of cellular processes through modulation of gene expression and enzymatic pathways nih.govresearchgate.net.

Compound Names and PubChem CIDs

Comparative and Evolutionary Perspectives of Taa Hoth

Sequence Homology and Functional Divergence within the AKH/RPCH Family

The AKH/RPCH family comprises short neuropeptides, typically 7-10 amino acids in length, characterized by a conserved pyro-glutamate at the amino-terminus, two aromatic amino acid residues at positions 4 (often phenylalanine) and 8 (tryptophan), and an amidated carboxy-terminus. researchgate.net Taa-HoTH exemplifies these structural features, providing insights into the functional diversity within this hormone family.

This compound is a decapeptide with the amino acid sequence 1] nih.govpnas.org This structure aligns with the general characteristics of AKH/RPCH peptides. A closely related peptide, Tabanus atratus adipokinetic hormone (Taa-AKH), also isolated from the same species, is an octapeptide with the sequence 1] nih.govpnas.org[,>

The structural comparison between this compound and Taa-AKH reveals a high degree of sequence homology, particularly in their N-terminal regions. This compound extends the sequence of Taa-AKH by two additional amino acids (Gly-Tyr) at the C-terminus. researchgate.netnih.govpnas.org This minor structural variation is associated with distinct, though overlapping, biological activities, highlighting how subtle sequence differences within the AKH/RPCH family can lead to functional divergence.

Table 1: Amino Acid Sequences of Tabanus atratus Neuropeptides

Peptide NameSequenceLength (Amino Acids)
This compound10
Taa-AKH8

(Note:

This compound exhibits significant biological activities, primarily demonstrated through its effects on insect metabolism. When assayed in adult male face flies (Musca autumnalis), this compound showed both hyperlipemic activity (mobilizing lipids) and a significant hypotrehalosemic activity (decreasing hemolymph trehalose). researchgate.netnih.govpnas.orgsdbonline.org Subsequent studies confirmed its ability to induce hyperglycemic responses in the tabanid Tabanus lineolata, although only this compound, and not Taa-AKH, demonstrated an adipokinetic effect in this species. ajol.info

The dual action of this compound—mobilizing lipids and decreasing trehalose (B1683222)—distinguishes it from some other AKH family members that primarily induce hypertrehalosemia or adipokinesis. This functional specificity underscores the diverse metabolic roles of AKH/RPCH peptides across different insect species. While specific receptor binding assays for this compound are not extensively detailed, AKH/RPCH peptides generally exert their effects by binding to specific G-protein coupled receptors (GPCRs) on target tissues, such as the fat body. researchgate.net The observed cross-species bioactivity suggests a degree of conservation in receptor recognition, even as the precise physiological outcomes may vary depending on the insect species and its metabolic requirements.

Evolutionary Trajectory of AKH/GnRH Signaling Systems

The AKH/RPCH family, to which this compound belongs, represents an ancient and evolutionarily conserved signaling system in invertebrates, with striking parallels to vertebrate hormone systems.

The AKH/RPCH peptides are considered functional homologs of vertebrate glucagons, playing a similar role in mobilizing energy stores. sdbonline.org This suggests a deep evolutionary origin for these metabolic regulatory peptides. The presence of AKH-like peptides across a wide range of arthropods, including insects like the horse fly (Tabanus atratus), indicates their ancient emergence and conserved physiological importance in regulating energy homeostasis. researchgate.netsdbonline.org

Furthermore, insect AKH signaling systems share an evolutionary link with the vertebrate gonadotropin-releasing hormone (GnRH) systems. researchgate.netsdbonline.org This conservation highlights a common ancestral signaling pathway that diversified over evolutionary time to regulate distinct, yet fundamentally important, physiological processes in different animal phyla. The existence of this compound, a specialized member of the AKH family, further illustrates the adaptive radiation of these ancient signaling molecules.

The receptors for AKH/RPCH peptides are G-protein coupled receptors (GPCRs), a large and diverse family of transmembrane receptors involved in numerous physiological processes. researchgate.net These AKH receptors are part of a broader superfamily that includes GnRH receptors in vertebrates. researchgate.netsdbonline.org Comparative genomic and phylogenetic studies have illuminated the evolutionary relationships within this receptor superfamily, revealing common ancestry and subsequent divergence.

While direct genomic data for the specific this compound receptor might not be readily available, the characterization of AKH receptors in other insect species, such as Anopheles gambiae, provides a framework for understanding this compound's mode of action. researchgate.net These studies show that genes encoding AKH receptors are present across different insect developmental stages and tissues, underscoring the widespread influence of AKH signaling. The phylogenetic analysis of these receptors, alongside their vertebrate GnRH counterparts, supports the hypothesis of a shared evolutionary origin for these critical neuroendocrine signaling pathways, with this compound representing a specialized functional outcome within this conserved framework.

Methodological Approaches in Taa Hoth Research

In Vivo Bioassay Models for Taa-hoth Activity Profiling

Classical methods for discovering bioactive peptides often rely on bioassays to guide the purification process from tissue extracts. nih.gov This approach involves fractionating complex mixtures and testing each fraction for a desired biological activity. nih.gov For a peptide like this compound, this could involve administering it to animal models and observing specific physiological or behavioral responses. For instance, if this compound is hypothesized to have antimicrobial properties, a murine infection model might be employed. In such a model, the administration of this compound would be evaluated for its ability to reduce the bacterial load in the organism. nih.gov

Bioassays of synthetic peptides at a wide range of concentrations are essential for identifying and validating their biological activity. mdpi.com These studies can reveal dose-dependent effects and help establish a preliminary understanding of the peptide's potency. Furthermore, in vivo "biopanning" techniques, often used in phage display, can identify peptides that target specific tissues or organs within a living animal, which could be a relevant approach for studying the distribution and target engagement of this compound. researchgate.netoup.com

Table 1: Examples of In Vivo Bioassay Models Potentially Applicable to this compound Research

Model Type Example Endpoint Measured Potential Application for this compound
Murine Infection ModelStaphylococcus aureus infection in miceReduction in bacterial load in peritoneal fluidAssessing antimicrobial activity
Behavioral ModelsElevated plus maze in ratsChanges in anxiety-like behaviorInvestigating potential neurological effects
Metabolic ModelsGlucose tolerance test in diabetic miceAlterations in blood glucose levelsEvaluating effects on metabolic regulation
Cardiovascular ModelsBlood pressure monitoring in spontaneously hypertensive ratsChanges in systolic and diastolic blood pressureDetermining cardiovascular activity

In Vitro Experimental Systems for Cellular and Molecular Studies

In vitro experimental systems are indispensable for dissecting the cellular and molecular mechanisms underlying this compound's activity. These controlled laboratory-based assays provide a more simplified and targeted environment to study specific interactions and signaling pathways, which can be challenging to isolate in a whole organism. mdpi.com

A primary focus of in vitro studies is to investigate the interaction of this compound with its cellular receptors. Receptor binding experiments are a fundamental functional test to evaluate biological activity. researchgate.net These assays can determine the affinity and specificity with which this compound binds to its target receptor. Cell-based assays are also crucial for understanding the downstream consequences of this binding. researchgate.net For example, if this compound is suspected to interact with a G-protein coupled receptor, researchers might use cell lines expressing this receptor to measure changes in intracellular signaling molecules like cyclic AMP (cAMP) or calcium ions upon this compound stimulation.

The uptake of a peptide into a cell is another critical aspect that can be studied in vitro. nih.gov The efficiency of this process can depend on the peptide's sequence, the composition of the cell membrane, and the experimental methodology used. nih.gov Various assays can be employed to quantify the internalization of this compound into different cell types. nih.gov Furthermore, in vitro systems allow for the study of potential cytotoxic effects on various cell lines, providing an early indication of the peptide's safety profile. nih.govnih.gov

Table 2: Common In Vitro Assays for Peptide Research

Assay Type Description Information Gained for this compound
Receptor Binding AssaysMeasures the binding of radio- or fluorescently-labeled this compound to its receptor on cell membranes or purified receptors.Binding affinity (Kd), specificity, and receptor subtype selectivity.
Second Messenger AssaysQuantifies changes in intracellular signaling molecules (e.g., cAMP, Ca2+) in response to this compound.Elucidation of signal transduction pathways.
Cell Proliferation/Viability AssaysAssesses the effect of this compound on the growth and survival of different cell lines.Identification of potential cytotoxic or growth-promoting effects.
Enzyme Inhibition StudiesMeasures the ability of this compound to inhibit the activity of specific enzymes.Determination of enzymatic targets and inhibitory potency (IC50). mdpi.com
DNA Fragmentation AssayDetects apoptosis-induced DNA laddering in cells treated with the peptide.Assessment of the peptide's ability to induce programmed cell death. nih.gov

Advanced Analytical Techniques for Peptide Characterization

The precise characterization of the this compound peptide is a prerequisite for any meaningful biological study. Advanced analytical techniques are employed to confirm its primary structure, purity, and higher-order structures. nih.gov These methods are essential for ensuring the quality and consistency of the peptide used in research and development. researchgate.netijsra.net

Mass spectrometry (MS) is a cornerstone technique for peptide analysis. resolvemass.cabiopharmaspec.com It is used to determine the molecular weight of this compound with high accuracy and can be used to confirm its amino acid sequence. resolvemass.cabiopharmaspec.com Techniques like electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are commonly used for these purposes. ijsra.net

High-performance liquid chromatography (HPLC) is another indispensable tool for assessing the purity of a this compound preparation. ijsra.netresolvemass.ca This chromatographic technique separates the peptide from any impurities or by-products, allowing for their quantification. resolvemass.ca Combining HPLC with MS (LC-MS) provides a powerful method for comprehensive analysis. nih.gov

To understand the three-dimensional structure of this compound, spectroscopic techniques are utilized. Circular dichroism (CD) spectroscopy is vital for determining the secondary structure of the peptide, such as the presence of α-helices or β-sheets. resolvemass.ca Nuclear magnetic resonance (NMR) spectroscopy provides even more detailed, atomic-level information about the peptide's three-dimensional conformation and folding dynamics. ijsra.netresolvemass.ca

Table 3: Key Analytical Techniques for this compound Characterization

Technique Principle Information Provided
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ionized molecules.Accurate molecular weight, amino acid sequence confirmation, identification of post-translational modifications. resolvemass.cabiopharmaspec.com
High-Performance Liquid Chromatography (HPLC)Separates components of a mixture based on their affinity for a stationary phase.Purity assessment, detection of impurities and by-products. resolvemass.ca
Amino Acid Analysis (AAA)Hydrolyzes the peptide into its constituent amino acids, which are then quantified.Confirms the amino acid composition and quantity. resolvemass.ca
Nuclear Magnetic Resonance (NMR) SpectroscopyExploits the magnetic properties of atomic nuclei to provide structural information.Determines the 3D structure and conformational dynamics. resolvemass.ca
Circular Dichroism (CD) SpectroscopyMeasures the differential absorption of left- and right-circularly polarized light.Analyzes the secondary structure (α-helix, β-sheet content). resolvemass.ca
Fourier-Transform Infrared (FTIR) SpectroscopyMeasures the absorption of infrared radiation by the peptide's bonds.Provides information about the peptide's secondary structure and bond vibrations. researchgate.net

Computational Chemistry and Molecular Modeling for Receptor-Ligand Interactions

Computational chemistry and molecular modeling have become powerful tools in peptide research, offering insights into the interactions between peptides like this compound and their biological targets at a molecular level. researchgate.netnih.gov These in silico approaches can predict and analyze the binding of this compound to its receptor, complementing experimental data and guiding the design of new peptide variants with improved properties. acs.orgchemrxiv.org

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a receptor to form a stable complex. mdpi.comnih.gov This method can help identify key amino acid residues in both the peptide and the receptor that are crucial for the binding interaction. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic view of the receptor-ligand interaction. nih.govfrontiersin.org By simulating the movements of atoms over time, MD can reveal conformational changes that occur upon binding and provide a more detailed understanding of the stability of the peptide-receptor complex. frontiersin.orgnih.gov These simulations can also be used to calculate the binding free energy, which is a measure of the affinity between the peptide and its receptor. acs.org

These computational approaches are particularly valuable given the inherent flexibility of many peptides. researchgate.netnih.gov By exploring the conformational landscape of this compound and its receptor, researchers can gain a deeper understanding of the molecular determinants of its biological activity. nih.gov

Table 4: Computational Approaches for Studying this compound-Receptor Interactions

Method Description Insights Gained
Homology ModelingPredicts the 3D structure of a protein based on the known structure of a homologous protein.Generation of a 3D model of the this compound receptor if its experimental structure is unknown. nih.gov
Molecular DockingPredicts the binding pose of a ligand within the active site of a receptor.Identification of key binding interactions and prediction of binding affinity. mdpi.comnih.gov
Molecular Dynamics (MD) SimulationsSimulates the motion of atoms and molecules over time.Analysis of the stability and dynamics of the this compound-receptor complex, and conformational changes upon binding. frontiersin.org
Binding Free Energy Calculations (e.g., MM-PBSA/GBSA)Estimates the free energy of binding between a ligand and a receptor from MD simulations.Quantitative prediction of binding affinity. acs.org

Future Directions and Research Gaps in Taa Hoth Studies

Unraveling Comprehensive Downstream Signaling Cascades

A critical area for future investigation involves the comprehensive unraveling of the downstream signaling cascades initiated by Taa-HoTH. While this compound is known to induce hyperlipemic and hypotrehalosemic activities, the precise molecular mechanisms and intracellular pathways through which these effects are mediated are not fully detailed nih.gov. Understanding the specific receptors that bind this compound and the subsequent intracellular events, such as G protein activation, secondary messenger production, and protein phosphorylation, is essential. For instance, related insect neuropeptides like adipokinetic hormone (AKH) exert their functions by binding to G protein-coupled receptors (GPCRs), specifically the adipokinetic hormone receptor (AKHR) exportersindia.com. Investigating whether this compound utilizes a similar receptor-mediated mechanism or a distinct signaling pathway would provide crucial insights. Identifying the target cells and tissues responsive to this compound and mapping the entire signaling network would contribute significantly to understanding its physiological roles and interactions with other metabolic pathways.

Elucidating Regulatory Mechanisms of this compound Synthesis and Release

Another significant research gap lies in fully elucidating the regulatory mechanisms governing this compound synthesis and release. This compound is synthesized in the corpora cardiaca of horse flies nih.gov. However, the specific environmental cues, nutritional states, or hormonal signals that trigger or inhibit its production and secretion are not yet comprehensively understood. Research indicates that various factors can influence neuropeptide regulation in insects, such as starvation affecting hypertrehalosaemic hormone (HTH) mRNA levels nih.gov. Investigating potential feedback loops, the involvement of neural inputs, and the roles of other circulating factors in modulating this compound levels would be invaluable. Advanced techniques are needed to monitor the dynamic regulation of this compound under different physiological conditions, providing a clearer picture of how insects adapt their metabolism in response to internal and external changes.

Investigating Post-Translational Modifications and Their Functional Implications

The study of post-translational modifications (PTMs) of this compound represents a vital area for future research. The primary structure determination noted that the N-terminal pyroglutamate (B8496135) residue was deblocked and the C-terminus was blocked nih.gov. These modifications are inherent to the active form of the neuropeptide. However, further PTMs, such as phosphorylation, acetylation, or glycosylation, which are common regulatory mechanisms for proteins and peptides, could influence this compound's stability, half-life, receptor binding affinity, or biological activity. Research should aim to identify any additional PTMs, the enzymes responsible for these modifications, and their precise functional implications on this compound's metabolic actions. Understanding how these modifications might alter the peptide's conformation or interaction with its targets could reveal novel regulatory layers and potential points for intervention.

Developing Novel Research Tools and Methodologies for In Vivo Studies

The advancement of research into this compound is heavily reliant on the development of novel research tools and methodologies, particularly for in vivo studies. Current limitations often involve the precise and real-time monitoring of neuropeptide dynamics and their effects within living organisms. Future directions should focus on creating highly specific antibodies or affinity probes for this compound detection and quantification in biological samples. The development of genetically engineered insect models that allow for conditional expression, knockdown, or fluorescent tagging of this compound or its putative receptor would enable detailed studies of its physiological roles and interactions in a living system. Furthermore, advanced imaging techniques capable of visualizing this compound release and its cellular targets in real-time would provide unprecedented insights into its functional mechanisms.

Applications in Insect Pest Management: Receptor-Targeted Strategies

The understanding of this compound's metabolic regulatory functions presents a promising avenue for developing novel receptor-targeted strategies in insect pest management. Given its role in hyperlipemia and hypotrehalosemia, this compound pathways are integral to insect energy metabolism, a critical target for pest control nih.gov. Disrupting these metabolic processes could offer a biorational approach to pest control, potentially leading to reduced insect fitness, reproduction, or survival. Research should focus on identifying and characterizing the specific receptor(s) for this compound, as these could serve as highly selective targets for new insecticides or pest control agents. Developing agonists or antagonists that specifically modulate this compound receptor activity could interfere with the insect's ability to regulate its energy reserves, thereby impacting pest populations exportersindia.com. This approach could offer a more environmentally friendly alternative to broad-spectrum insecticides by targeting species-specific physiological processes, minimizing harm to non-target organisms.

Q & A

Q. What foundational steps should guide the synthesis of Taa-hoth in a laboratory setting?

Begin with a comprehensive literature review to identify existing protocols and gaps . Design experiments with clear variables (e.g., temperature, catalysts) and include controls. Document synthesis steps rigorously, adhering to reproducibility standards (e.g., detailing purity thresholds, reaction times, and purification methods) . Characterize intermediates and final products using spectroscopic techniques (e.g., NMR, IR) and cross-validate results against established databases .

Q. Which spectroscopic methods are recommended for initial characterization of this compound?

Prioritize nuclear magnetic resonance (NMR) for structural elucidation, infrared spectroscopy (IR) for functional group identification, and mass spectrometry (MS) for molecular weight confirmation . For crystalline samples, X-ray diffraction (XRD) provides definitive structural data. Ensure calibration with reference compounds and report signal assignments with error margins .

Q. What critical parameters must be documented when reporting this compound synthesis protocols?

Include reaction conditions (temperature, pressure, solvent), catalyst loading, stoichiometry, purification methods (e.g., column chromatography, recrystallization), and analytical data (e.g., yield, purity, melting points). Reference standardized protocols from authoritative journals and validate reproducibility through triplicate trials .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound under varying reaction conditions?

Employ Design of Experiments (DOE) to systematically test variables (e.g., solvent polarity, catalyst type) and identify interactions. Use response surface methodology (RSM) to model optimal conditions . Validate findings with high-performance liquid chromatography (HPLC) and quantify impurities via gas chromatography-mass spectrometry (GC-MS) .

Q. What strategies resolve contradictions in spectroscopic data during this compound characterization?

Cross-reference data with computational simulations (e.g., density functional theory for NMR chemical shifts) . Replicate experiments under controlled conditions and engage peer validation. For ambiguous signals, employ hyphenated techniques (e.g., LC-NMR) or isotopic labeling to isolate artifacts .

Q. Which computational modeling approaches are suitable for predicting this compound’s reactive properties?

Apply molecular dynamics (MD) simulations to study conformational flexibility and reaction pathways. Use density functional theory (DFT) to calculate thermodynamic stability and transition states . Validate models against experimental kinetics data and adjust parameters (e.g., basis sets, solvation models) for accuracy .

Q. How should researchers address discrepancies in this compound’s bioactivity assays across studies?

Standardize assay protocols (e.g., cell lines, incubation times) and include positive/negative controls. Perform meta-analyses to identify confounding variables (e.g., solvent toxicity, concentration gradients). Use statistical tools like ANOVA to assess significance of observed differences .

Methodological Frameworks

Q. What ethical and statistical considerations apply to this compound’s preclinical studies?

Ensure compliance with institutional review boards (IRBs) for animal or human cell line use. Predefine sample sizes using power analysis to minimize Type I/II errors. Report p-values, confidence intervals, and effect sizes transparently .

Q. How can researchers validate this compound’s mechanism of action in complex biological systems?

Combine knockdown/knockout models (e.g., CRISPR-Cas9) with isotopic tracing to track metabolic pathways. Use multi-omics approaches (transcriptomics, proteomics) to correlate molecular interactions with phenotypic outcomes .

Data Management & Reproducibility

Q. What best practices ensure reproducibility in this compound research?

Publish raw datasets (spectra, chromatograms) in open-access repositories with metadata (e.g., instrument settings, software versions). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide step-by-step protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.